4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide is a complex organic compound featuring a bromine atom, an imidazo[1,2-a]pyrimidine moiety, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach includes:
Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α-bromoketones.
Sulfonamide formation: The final step involves the reaction of the brominated imidazo[1,2-a]pyrimidine with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The imidazo[1,2-a]pyrimidine moiety can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyrimidine derivatives, while oxidation and reduction can modify the functional groups present on the molecule .
Scientific Research Applications
4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting infectious diseases and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Biological Studies: Researchers use this compound to study its interactions with biological targets, helping to elucidate its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrimidine moiety is known to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide is unique due to its specific substitution pattern and the presence of both the imidazo[1,2-a]pyrimidine and benzenesulfonamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-bromo-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O2S/c1-13-18(22-19-21-10-3-11-24(13)19)14-4-2-5-16(12-14)23-27(25,26)17-8-6-15(20)7-9-17/h2-12,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTRQCBNHBPVQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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